
1-Bromo-2-propoxybenzene
Übersicht
Beschreibung
1-Bromo-2-propoxybenzene is an organic compound with the molecular formula C9H11BrO. It has a molar mass of 215.09 .
Molecular Structure Analysis
The InChI code for 1-Bromo-2-propoxybenzene is1S/C9H11BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its 3D structure . Physical And Chemical Properties Analysis
1-Bromo-2-propoxybenzene is a liquid at room temperature . Unfortunately, detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Intermediate for Medicinal and Pharmaceutical Agents : 1-Bromo-2,4-dinitrobenzene, synthesized from bromobenzene (closely related to 1-Bromo-2-propoxybenzene), is used as an intermediate in the production of medicinal and pharmaceutical agents. This compound is notable for its high yield and purity, exceeding 99.0% (Xuan et al., 2010).
Organic Electroluminescent Materials : The same compound, 1-Bromo-2,4-dinitrobenzene, serves as an intermediate in creating organic dyes and electroluminescent materials. Its synthesis is characterized by IR and NMR spectrometry, ensuring precise structural characterization (Xuan et al., 2010).
Chemical Properties and Reactions
Ring Expansion and Formation of Benzofurans : 1-Bromo-2,3,4,5-tetraethylalumole, when treated with alkyne molecules, leads to the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a product crucial for further chemical synthesis and research. This process also results in the formation of hexaethylbenzene (Agou et al., 2015).
Thermophysical Properties in Liquid Mixtures : Research on the viscosities and densities of 1,4-dioxane with bromobenzene, closely related to 1-Bromo-2-propoxybenzene, provides insights into the thermophysical properties of binary liquid mixtures. This study helps in understanding the molecular interactions and mixing behavior of such mixtures (Ramesh et al., 2015).
Safety And Hazards
The safety information available indicates that 1-Bromo-2-propoxybenzene may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .
Eigenschaften
IUPAC Name |
1-bromo-2-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYXKEPPOIKGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-propoxybenzene | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

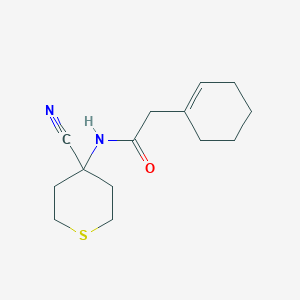
![N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)butanamide](/img/structure/B2430967.png)
![1-[4-(Prop-2-enoylamino)benzoyl]-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B2430968.png)
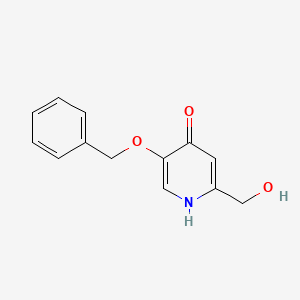
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430971.png)
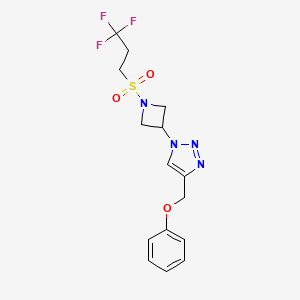
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2430975.png)
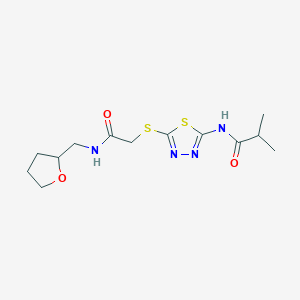

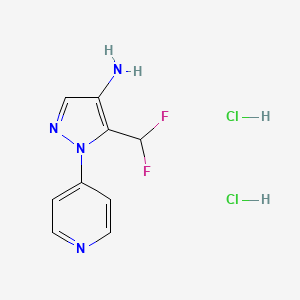

![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)

